molecular formula C10H8N2O B1428797 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile CAS No. 1352394-88-7

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

Cat. No. B1428797
M. Wt: 172.18 g/mol
InChI Key: XDOWUVZONFUECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

7-Iodo-3,4-dihydro-2H-isoquinolin-1-one (I-32b: 200 mg, 0.7326 mmol) in DMA (1 mL) was added to a stirred solution of Pd(dba)3 (4.02 mg, 0.0043 mmol), Zn dust (1.9 mg, 0.0293 mmol), Dppf (7.77 mg, 0.0095 mmol) in DMA (1 mL) previously degassed with argon for 15 mins. The reaction mixture was stirred for 5 mins. This was followed by the addition of Zn(CN)2 (51.6 mg, 0.4395 mmol) and the resulting mixture was heated to 120° C. for 4 hrs. The reaction was monitored by TLC (80% ethylacetate). The reaction mixture was diluted with ethylacetate and washed with 2N NH4OH solution. The organic layer was dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (70% ethylacetate in hexane) afforded 80 mg of the product (63.48% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)3
Quantity
4.02 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
7.77 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
51.6 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
63.48%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][NH:8][C:9]2=[O:12])=[CH:4][CH:3]=1.C[C:14]([N:16](C)C)=O>C(OC(=O)C)C.[Zn].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].[C-]#N.[C-]#N.[Zn+2]>[O:12]=[C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([C:14]#[N:16])[CH:11]=2)[CH2:6][CH2:7][NH:8]1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
IC1=CC=C2CCNC(C2=C1)=O
Name
Pd(dba)3
Quantity
4.02 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
1.9 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
7.77 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
51.6 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
previously degassed with argon for 15 mins
Duration
15 min
WASH
Type
WASH
Details
washed with 2N NH4OH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (70% ethylacetate in hexane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=C1NCCC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 63.48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.